7-Hydroxy-2-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Description
Historical Development of Pyrazolo[1,5-a]pyrimidine Chemistry
The historical evolution of pyrazolo[1,5-a]pyrimidine chemistry represents a fascinating journey spanning several decades of intensive research and development. The initial recognition of this heterocyclic system as a valuable pharmacophore emerged from early investigations into biologically active nitrogen-containing compounds that could serve as effective mimetics of naturally occurring purines. The systematic study of pyrazolo[1,5-a]pyrimidines gained significant momentum following the discovery of their remarkable ability to interact with various biological targets, leading to the development of several commercially successful pharmaceutical agents. Zaleplon and indiplon, both functioning as sedative agents, alongside ocinaplon, which was identified as an anxiolytic agent, represent pivotal milestones in the pharmaceutical application of this scaffold. These early successes demonstrated the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives and catalyzed extensive research efforts focused on exploring their structure-activity relationships.
The period from 2015 to 2021 witnessed particularly intensive research activity in pyrazolo[1,5-a]pyrimidine chemistry, with numerous comprehensive reviews documenting advances in synthesis and functionalization strategies. This timeframe marked a transition toward more sophisticated synthetic approaches that enabled researchers to access greater structural diversity while improving process efficiency and environmental sustainability. The development of novel synthetic pathways during this period has been driven by the dual objectives of minimizing synthesis steps and employing cost-effective reagents while reducing waste production. Contemporary research has expanded beyond traditional pharmaceutical applications to encompass materials science applications, particularly in the development of fluorophoric compounds with exceptional photophysical properties. The evolution of synthetic methodologies has enabled the preparation of increasingly complex derivatives, facilitating systematic structure-activity relationship studies that have deepened understanding of the molecular basis for biological activity within this compound class.
Structural Classification and Nomenclature Systems
The structural classification of pyrazolopyrimidines encompasses a series of isomeric heterocyclic chemical compounds unified by the molecular formula C6H5N3, which form the central core of numerous complex chemical entities including pharmaceuticals and pesticides. The pyrazolo[1,5-a]pyrimidine isomer specifically represents a fused, rigid, and planar nitrogen-heterocyclic system that incorporates both pyrazole and pyrimidine rings in a distinctive bicyclic arrangement. This structural motif is characterized by its exceptional synthetic versatility, which permits extensive structural modifications throughout its periphery, making it particularly valuable for combinatorial library design and systematic drug discovery efforts. The nomenclature system for pyrazolo[1,5-a]pyrimidines follows established International Union of Pure and Applied Chemistry conventions, with positional numbering that facilitates precise identification of substitution patterns and functional group attachments.
The classification system for pyrazolopyrimidine isomers extends beyond the [1,5-a] variant to include several other structurally related compounds, including pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-c]pyrimidines, each exhibiting distinct connectivity patterns and associated biological properties. The structural diversity within this compound class is further enhanced by the possibility of incorporating various substituents at multiple positions around the bicyclic core, leading to an extensive array of derivatives with tailored properties for specific applications. Understanding the structural classification system is essential for interpreting structure-activity relationships and designing new compounds with optimized biological activities. The rigid planar structure of the pyrazolo[1,5-a]pyrimidine core provides an excellent foundation for molecular recognition processes, while the multiple heteroatoms present in the system offer numerous opportunities for hydrogen bonding and other non-covalent interactions with biological targets.
Bioisosteric Relationship with Adenine
The bioisosteric relationship between pyrazolo[1,5-a]pyrimidine derivatives and adenine represents one of the most significant aspects of their biological activity and therapeutic potential. Pyrazolo[3,4-d]pyrimidine scaffolds, which are closely related to the [1,5-a] isomer, function as isosteres of the adenine ring found in adenosine triphosphate, enabling them to effectively mimic kinase active site hinge region binding contacts. This structural similarity allows pyrazolo[1,5-a]pyrimidine derivatives to interact with adenine-binding sites in various enzymes and receptors, often with high affinity and selectivity. The bioisosteric relationship has been exploited extensively in the development of protein kinase inhibitors, where the pyrazolo[1,5-a]pyrimidine core can effectively replace natural purine substrates while providing enhanced stability and improved pharmacological properties.
Research over several decades has demonstrated that pyrazolo[1,5-a]-1,3,5-triazine derivatives have been designed as remarkable purine bioisosteres, highlighting the broader applicability of pyrazolopyrimidine scaffolds in mimicking natural nucleotide structures. This bioisosteric relationship extends beyond simple structural mimicry to encompass functional similarities, including the ability to participate in similar hydrogen bonding patterns and maintain comparable electronic properties. The planar aromatic nature of the pyrazolo[1,5-a]pyrimidine system closely resembles that of adenine, facilitating effective π-π stacking interactions with aromatic amino acid residues in protein binding sites. Additionally, the nitrogen atoms present in the pyrazolo[1,5-a]pyrimidine structure can serve as hydrogen bond acceptors in positions analogous to those found in adenine, enabling the formation of critical binding interactions with target proteins. This bioisosteric relationship has proven particularly valuable in the design of cyclin-dependent kinase inhibitors and other therapeutic agents targeting adenine-dependent enzymatic processes.
Significance in Heterocyclic Chemistry Research
The significance of pyrazolo[1,5-a]pyrimidine scaffolds in heterocyclic chemistry research extends far beyond their immediate pharmaceutical applications, encompassing fundamental contributions to synthetic methodology development and theoretical understanding of nitrogen-containing aromatic systems. These compounds represent a privileged scaffold for combinatorial library design and drug discovery due to their exceptional synthetic versatility and the ability to accommodate structural modifications throughout their periphery. The fused bicyclic structure provides an ideal framework for exploring structure-activity relationships, as modifications can be systematically introduced at multiple positions to optimize biological activity, selectivity, and pharmacokinetic properties. Recent research has demonstrated that pyrazolo[1,5-a]pyrimidines can function as potent protein kinase inhibitors, playing critical roles in targeted cancer therapy through their ability to selectively modulate cellular signaling pathways.
The importance of this scaffold class has been further enhanced by recent developments in materials science applications, where pyrazolo[1,5-a]pyrimidine derivatives have emerged as promising fluorophoric compounds with exceptional photophysical properties. These materials applications have opened new avenues for research into solid-state phenomena, including conformational and supramolecular interactions that could be exploited in advanced materials design. The tendency of pyrazolo[1,5-a]pyrimidine derivatives to form well-ordered crystal structures with notable supramolecular phenomena has attracted significant attention from researchers interested in developing functional solid-state materials. Contemporary synthetic approaches have focused on developing environmentally sustainable methodologies that minimize synthesis pathways while employing cost-effective reagents and reducing waste production, making these compounds increasingly attractive for large-scale applications. The diverse range of biological activities exhibited by pyrazolo[1,5-a]pyrimidine derivatives, including antimicrobial, anticancer, antianxiety, antiproliferative, analgesic, and antioxidant properties, demonstrates the remarkable versatility of this heterocyclic system.
Overview of 7-Hydroxy-2-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
This compound represents a sophisticated example of the structural complexity achievable within the pyrazolo[1,5-a]pyrimidine framework, incorporating multiple functional groups that contribute to its unique chemical and biological properties. This compound, bearing the Chemical Abstracts Service registry number 1198475-25-0, possesses a molecular formula of C9H5F3N4O and a molecular weight of 242.16 grams per mole. The structural architecture of this molecule features several key functional elements, including a hydroxyl group at position 7, a methyl substituent at position 2, a trifluoromethyl group at position 5, and a carbonitrile functionality at position 3, each contributing distinct chemical and physical properties to the overall molecular profile. The presence of the trifluoromethyl group is particularly significant, as this functionality is known to enhance metabolic stability, improve lipophilicity, and modulate biological activity through electronic effects.
The compound exhibits high purity specifications, typically exceeding 95%, making it suitable for rigorous research applications requiring precise analytical results. The incorporation of multiple electron-withdrawing groups, including the trifluoromethyl and carbonitrile functionalities, significantly influences the electronic distribution throughout the pyrazolo[1,5-a]pyrimidine core, potentially affecting binding affinity and selectivity for biological targets. The hydroxyl group at position 7 provides an important hydrogen bonding capability that can participate in critical interactions with target proteins, while the methyl group at position 2 may influence molecular conformation and hydrophobic interactions. Recent research has identified this compound as a potent inhibitor of cyclin-dependent kinase 2, with demonstrated activity in cellular systems and potential applications in cancer therapy research. The strategic placement of functional groups around the pyrazolo[1,5-a]pyrimidine core in this molecule exemplifies the sophisticated molecular design strategies employed in contemporary heterocyclic chemistry research, where each structural element is carefully selected to optimize specific properties relevant to the intended application.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C9H5F3N4O | |
| Molecular Weight | 242.16 g/mol | |
| Chemical Abstracts Service Number | 1198475-25-0 | |
| Estimated Purity | >95% | |
| Primary Target | Cyclin-Dependent Kinase 2 |
Properties
IUPAC Name |
2-methyl-7-oxo-5-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N4O/c1-4-5(3-13)8-14-6(9(10,11)12)2-7(17)16(8)15-4/h2,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTDWJAVHBJLRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=CC(=O)N2N1)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 7-Hydroxy-2-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment.
Mode of Action
This compound interacts with CDK2, inhibiting its activity. The inhibition of CDK2 can lead to a halt in cell cycle progression, particularly at the G1 phase, and induce apoptosis. This makes it a potential candidate for cancer treatment, as it can selectively target tumor cells.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway. CDK2 is responsible for the phosphorylation of key components for cell proliferation. Therefore, its inhibition can lead to a significant alteration in cell cycle progression.
Biochemical Analysis
Biochemical Properties
7-Hydroxy-2-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile plays a significant role in biochemical reactions due to its unique structure. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The nature of these interactions often involves inhibition of the enzyme activity, which can lead to alterations in cell cycle progression.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce apoptosis in cancer cells by inhibiting CDK2/cyclin A2 activity. This inhibition leads to cell cycle arrest and subsequent cell death, highlighting its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of CDK2, forming hydrogen bonds with key amino acids such as Leu83. This binding inhibits the enzyme’s activity, preventing the phosphorylation of target proteins necessary for cell cycle progression. Additionally, this compound can modulate gene expression by affecting transcription factors involved in cell cycle regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity can diminish over extended periods. Long-term exposure to this compound in vitro has been associated with sustained cell cycle arrest and apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth without significant toxicity. At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings suggest a narrow therapeutic window for this compound, necessitating careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism. The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological effects. Additionally, it can affect metabolic flux and alter the levels of various metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells. This interaction affects the compound’s localization and accumulation within different tissues, influencing its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins. Post-translational modifications, such as phosphorylation, can influence its localization and direct it to specific cellular compartments. These modifications are essential for the compound’s precise regulation of cellular processes.
Biological Activity
7-Hydroxy-2-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS Number: 1198475-25-0) is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound based on recent research findings, including its anticancer properties, mechanism of action, and relevant case studies.
- Molecular Formula : C₉H₅F₃N₄O
- Molecular Weight : 242.16 g/mol
- Purity : ≥95%
- Melting Point : 302 - 304 °C
- Hazard Information : Irritant
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. Notably, compounds with structural similarities to 7-hydroxy-2-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine have demonstrated significant cytotoxic effects against various cancer cell lines.
-
Cytotoxicity Studies
- A study reported that derivatives of pyrazolo[1,5-a]pyrimidines exhibited IC values ranging from 0.01 µM to 42.30 µM against different cancer cell lines such as MCF7 and NCI-H460. These findings suggest that structural modifications can enhance the anticancer efficacy of these compounds .
- In particular, compounds similar to 7-hydroxy-2-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine were screened against HepG2 and HCT116 cell lines, showing promising results with IC values as low as 1.1 µM .
-
Mechanism of Action
- The mechanism by which these compounds exert their anticancer effects is believed to involve the inhibition of key enzymes and pathways associated with cancer cell proliferation and survival. For instance, some derivatives have been shown to inhibit Aurora-A kinase and CDK2, leading to cell cycle arrest and apoptosis in cancer cells .
Table 1: Summary of Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 0.01 | Aurora-A inhibition |
| Compound B | NCI-H460 | 0.03 | CDK2 inhibition |
| Compound C | HepG2 | 1.1 | Apoptosis induction |
| Compound D | HCT116 | 3.3 | Cell cycle arrest |
Recent Advances in Drug Design
Research has focused on the design and synthesis of pyrazolo[1,5-a]pyrimidine derivatives that enhance biological activity while minimizing toxicity. New synthetic routes have been developed that allow for greater structural diversity, which can lead to improved pharmacological profiles .
Scientific Research Applications
Phosphodiesterase Inhibition
One of the most significant applications of 7-Hydroxy-2-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is its role as a selective inhibitor of phosphodiesterase type 2A (PDE2A). PDE inhibitors are crucial in the regulation of cyclic nucleotide signaling pathways, which are implicated in various physiological processes.
Case Study: PDE2A Inhibitors
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine, including this compound, exhibit promising inhibitory activity against PDE2A. A study highlighted the discovery of a new series of PDE2A inhibitors derived from structural modifications of the pyrazolo[1,5-a]pyrimidine core. The introduction of substituents at the 5 and 6 positions significantly enhanced potency and selectivity against other PDE families while maintaining favorable pharmacokinetic properties .
| Compound | IC50 (nM) | Selectivity | Notes |
|---|---|---|---|
| Compound 20 | 0.61 | High | Demonstrated efficacy in cognitive impairment models |
| Compound 5 | 66 | Moderate | Improved brain penetration |
Neuropharmacology
The compound has shown potential for treating cognitive dysfunction in neuropsychiatric disorders such as schizophrenia and Alzheimer's disease. By inhibiting PDE2A, it can increase levels of cyclic GMP in the brain, which is associated with improved cognitive function.
Case Study: Cognitive Enhancement
In preclinical models, the administration of this compound led to dose-dependent increases in cGMP levels and improved cognitive performance in rats subjected to cognitive impairment tests. This suggests that the compound could serve as a therapeutic agent for enhancing cognitive function .
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies have been pivotal in optimizing the activity of pyrazolo[1,5-a]pyrimidine derivatives. Modifications at specific positions on the pyrazolo ring have been shown to influence both potency and selectivity.
Key Findings from SAR Studies :
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological Insights
- Antimicrobial Activity : Halogenated derivatives (e.g., bromophenyl-substituted compounds) show potent activity against Gram-positive and Gram-negative bacteria by targeting MurC enzymes .
- Antitumor Potential: Chloromethyl and trifluoromethyl substituents (e.g., ) enhance cytotoxicity, likely through DNA interaction or kinase inhibition.
- CNS Effects: Alkylamino groups at position 7 (e.g., derivative 1c in ) improve hypnotic activity by modulating GABAergic pathways.
Physicochemical Properties
- Hydrogen Bonding : Hydroxy and nitrile groups facilitate intermolecular interactions, influencing crystal packing (e.g., planar structure in ) and target binding.
Key Research Findings and Contradictions
- Tumor Imaging : While [18F]5 showed decreasing tumor uptake over time, [18F]3 (ester-modified) and [18F]4 (hydroxymethyl) exhibited increasing uptake, highlighting the importance of polar group selection .
- Antimicrobial vs. Antitumor Trade-offs : Halogenated derivatives excel in antimicrobial activity but may lack specificity for tumor targets, underscoring the need for substituent optimization .
Q & A
Q. What are the common synthetic routes for 7-Hydroxy-2-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile?
The compound is typically synthesized via cyclization reactions using aminopyrazole precursors and substituted ketones or aldehydes. Key steps include:
- Chloromethylation : Reacting hydroxypyrazolo[1,5-a]pyrimidine derivatives with POCl₃ to introduce chlorine substituents (e.g., 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile) .
- Nucleophilic substitution : Replacing chlorine with hydroxyl or amino groups under reflux conditions in solvents like isopropanol or acetonitrile .
- Crystallization : Purification via slow evaporation in ethyl acetate or methanol yields high-purity crystals (>95%) .
Q. How is the compound structurally characterized in academic research?
Structural confirmation relies on multi-technique analysis:
- X-ray crystallography : Resolves planar molecular geometry and intermolecular interactions (e.g., C–H⋯N hydrogen bonding) .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., δ 8.38 ppm for NHAr in CDCl₃) .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 227.05 for C₈H₄Cl₂N₄) .
- Elemental analysis : Validates C, H, N content (e.g., C: 62.77%, H: 4.01%, N: 24.40% for derivatives) .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives with modified substituents?
Yield optimization strategies include:
- Temperature control : Prolonged reflux (e.g., 6 hours at 100°C in DMF) improves substitution efficiency for radiolabeled analogs (25% radiochemical yield) .
- Catalyst use : K₂CO₃ or Et₃N enhances reactivity in benzylation or azo-coupling reactions (e.g., 70% yield for 7-amino-3,6-diphenyl derivatives) .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize intermediates during cyclization .
Data Contradiction Note : Varying yields (49–84%) for benzyl-substituted derivatives may arise from steric effects or competing side reactions.
Q. What methodologies are used to evaluate biological activity, and how do substituents influence efficacy?
- Antimicrobial assays : Agar cup plate method against Candida albicans and Bacillus subtilis identifies active derivatives (e.g., 7-hexahydro-isoindolyl analogs show superior antifungal activity) .
- Radiotracer studies : ¹⁸F-labeled derivatives (e.g., [¹⁸F]5) are synthesized via nucleophilic substitution and tested in murine tumor models. Tumor uptake correlates with hydrophilicity (e.g., hydroxyl/carboxyl groups enhance clearance) .
- Enzyme inhibition : Trifluoromethyl groups improve binding affinity to targets like CDK2 and PTPN2, validated via molecular docking .
| Derivative | Biological Activity | Key Substituent Effect | Reference |
|---|---|---|---|
| 7-(2-Chlorophenylamino) | Tumor retention (PET imaging) | Chlorine enhances lipophilicity | |
| 7-Hexahydro-isoindolylamino | Antifungal (MIC: 2 µg/mL) | Bulky groups reduce membrane penetration |
Q. How are stability challenges addressed in radiolabeled or bioactive derivatives?
- In vitro stability : Radiolabeled compounds (e.g., [¹⁸F]5) are incubated in PBS or serum (>98% stability at 37°C for 4 hours) .
- Formulation : Co-solvents (e.g., ethanol/saline mixtures) prevent aggregation of hydrophobic analogs .
- Metabolic profiling : LC-MS identifies degradation products (e.g., dehydroxylation in liver microsomes) .
Data Contradiction Analysis
- Varying tumor uptake : [¹⁸F]3 (hydroxymethyl) shows increasing tumor retention over time, while [¹⁸F]5 (carboxyl) exhibits rapid washout . This suggests substituent polarity critically impacts pharmacokinetics.
- Antimicrobial potency : Discrepancies in MIC values for structurally similar compounds may reflect differences in microbial strain susceptibility or assay conditions.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
